(R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-3-Amino-3-(3,5-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,5-difluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(2-Bromophenyl)propionic acid
Uniqueness
®-3-Amino-3-(3,5-difluorophenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where chirality and fluorine substitution are crucial.
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
OYIOVKBLAKVZEC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC(=O)O)N |
Origin of Product |
United States |
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